
(2-Bromo-2-fluoroethenyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Bromo-2-fluoroethenyl)benzene is an organic compound with the molecular formula C8H6BrF It is a derivative of benzene, where a bromo and a fluoro group are attached to an ethenyl group, which is then bonded to the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-2-fluoroethenyl)benzene typically involves the halogenation of ethenylbenzene derivatives. One common method is the electrophilic addition of bromine and fluorine to the ethenyl group of styrene. This reaction can be carried out under controlled conditions using appropriate solvents and catalysts to ensure the selective addition of halogens.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes, where the reaction conditions are optimized for high yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(2-Bromo-2-fluoroethenyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromo and fluoro groups can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form dehalogenated products.
Addition Reactions: The ethenyl group can participate in addition reactions with various electrophiles.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as hydroxide ions, amines, and thiols. Conditions typically involve the use of polar solvents and moderate temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.
Major Products Formed
Substitution: Products include substituted benzene derivatives with different functional groups replacing the bromo or fluoro groups.
Oxidation: Products include oxides or carboxylic acids depending on the extent of oxidation.
Reduction: Products include dehalogenated benzene derivatives.
Wissenschaftliche Forschungsanwendungen
(2-Bromo-2-fluoroethenyl)benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (2-Bromo-2-fluoroethenyl)benzene involves its interaction with various molecular targets. The bromo and fluoro groups can participate in electrophilic and nucleophilic interactions, influencing the reactivity of the compound. The ethenyl group can undergo addition reactions, forming new bonds with other molecules. These interactions can affect the compound’s behavior in different chemical and biological environments.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2-Bromo-2-chloroethenyl)benzene
- (2-Fluoro-2-iodoethenyl)benzene
- (2-Chloro-2-fluoroethenyl)benzene
Uniqueness
(2-Bromo-2-fluoroethenyl)benzene is unique due to the presence of both bromo and fluoro groups, which impart distinct reactivity and properties compared to other similar compounds
Eigenschaften
CAS-Nummer |
118559-15-2 |
|---|---|
Molekularformel |
C8H6BrF |
Molekulargewicht |
201.04 g/mol |
IUPAC-Name |
(2-bromo-2-fluoroethenyl)benzene |
InChI |
InChI=1S/C8H6BrF/c9-8(10)6-7-4-2-1-3-5-7/h1-6H |
InChI-Schlüssel |
SWQFIDOJLLCOEV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C=C(F)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


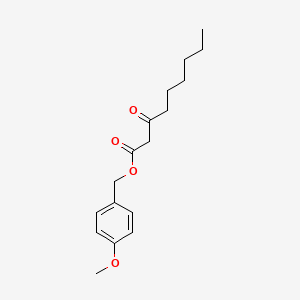
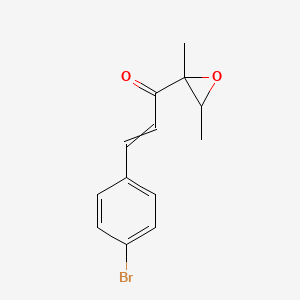
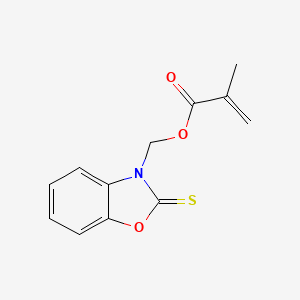

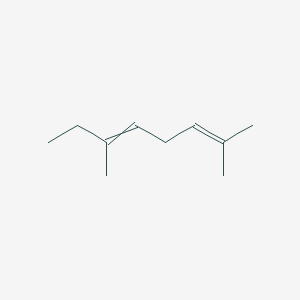

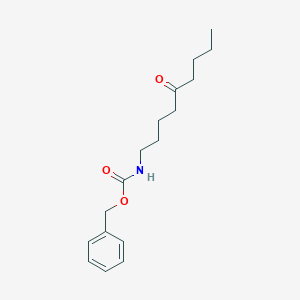
![N-Hydroxy-N-methyl-3-{[3-(2-pentylphenoxy)propyl]sulfanyl}propanamide](/img/structure/B14306055.png)
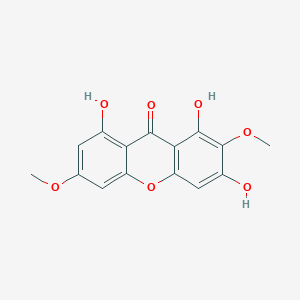
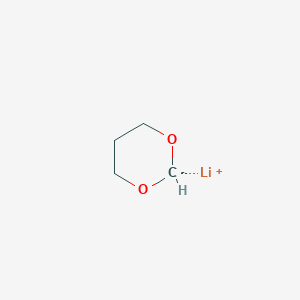
![3-Methoxy-3-[(prop-2-en-1-yl)oxy]prop-1-ene](/img/structure/B14306067.png)

![Dibutyl(chloro)[2-(3-methylphenyl)ethyl]stannane](/img/structure/B14306094.png)

